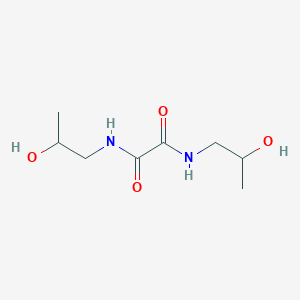
N,N'-bis(2-hydroxypropyl)oxamide
概要
説明
“N,N’-bis(2-hydroxypropyl)oxamide” is a chemical compound with the formula C8H16N2O4 . It is also known by other synonyms such as N,N’-bis(2-hydroxypropyl)ethanediamide and N-(2-hydroxypropyl)-N’-(2-hydroxypropyl)ethane-1,2-diamide .
Synthesis Analysis
The synthesis of N,N’-bis(2-hydroxypropyl)oxamide involves the esterification of N,N’-bis(2-hydroxypropyl)oxamide (BHPOD) with boric acid (BA). Subsequently, hydroxypropyl derivatives of oxamide (OD) modified with boron are obtained as products of the reaction of BHPOD esterified boric acid with an excess of propylene carbonate (PC) .Molecular Structure Analysis
The molecular weight of N,N’-bis(2-hydroxypropyl)oxamide is 204.22 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 204.11100700 g/mol .Chemical Reactions Analysis
In the reactions of N,N’-bis(2-hydroxyethyl)oxamide (BHEOD) with an excess of ethylene carbonate (EC) and N,N’-bis(2-hydroxypropyl)oxamide (BHPOD) with an excess of propylene carbonate (PC), the hydroxyethoxy and hydroxypropoxy derivatives of oxamide (OD) were obtained, respectively .Physical And Chemical Properties Analysis
N,N’-bis(2-hydroxypropyl)oxamide has a molecular weight of 204.22 g/mol and a density of 1.213g/cm3 . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 204.11100700 g/mol .科学的研究の応用
BHPOD derivatives have been used as hydroxyalkylating agents in the production of thermally stable foamed polyurethane plastics. The hydroxypropoxy derivatives of oxamide, obtained through reactions with propylene carbonate, exhibit increased thermal stability, making them suitable for manufacturing polyurethane foams with enhanced properties (Zarzyka-Niemiec, 2011).
Polyurethane foams created using BHPOD derivatives demonstrate slight water uptake, good dimensional stability, enhanced thermal stability, and increased compression strength. These derivatives, in reaction with propylene carbonate, have been used effectively as polyol components for the production of rigid polyurethane foams (Zarzyka, Naróg & Stagraczynski, 2012).
BHPOD has also been investigated for its coordinating properties in aqueous solutions and solid states, particularly in designing homo- and heterometallic species. These properties are significant for developing oxamidate-containing polynuclear species with tunable nuclearity (Ruiz et al., 1999).
The effect of boron presence on polyurethane foams obtained with BHPOD derivatives has been studied. The esterification of BHPOD with boric acid leads to hydroxypropyl derivatives of oxamide modified with boron, resulting in polyurethane materials with higher thermal stability and compressive strength compared to those without boron (Zarzyka, 2013).
BHPOD derivatives have also been explored in the synthesis of dicopper(II) complexes for potential applications in anticancer activity. These complexes demonstrate in vitro activity against selected tumor cell lines, indicating potential for medical applications (Zheng et al., 2015).
Safety And Hazards
将来の方向性
Research is being conducted on the use of N,N’-bis(2-hydroxypropyl)oxamide in the production of polyurethane foams. The hydroxypropoxy derivatives of oxamide (OD) obtained from the reaction of N,N’-bis(2-hydroxypropyl)oxamide with propylene carbonate (PC) have been used as polyol components to obtain foamed polyurethane plastics . These foams exhibited higher thermal stability and compressive strength compared to the foams obtained with hydroxypropyl derivatives of OD which do not contain boron .
特性
IUPAC Name |
N,N'-bis(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLOFBWCGIVGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976550 | |
| Record name | N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide | |
CAS RN |
61051-09-0 | |
| Record name | NSC137945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



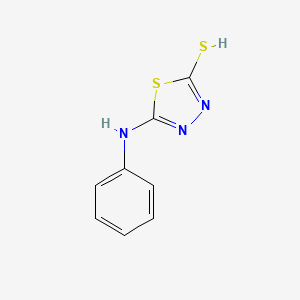
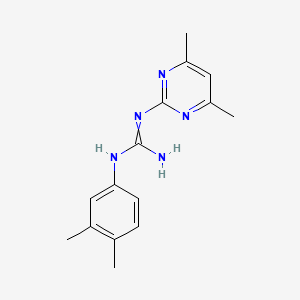
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7773389.png)
![4-[[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B7773394.png)
![ethyl (2E)-2-cyano-3-[(2-methoxyphenyl)amino]prop-2-enoate](/img/structure/B7773401.png)
}amine](/img/structure/B7773407.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B7773414.png)
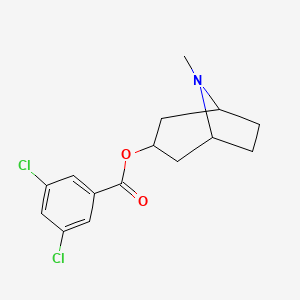
![3-[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile](/img/structure/B7773426.png)
![({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B7773434.png)
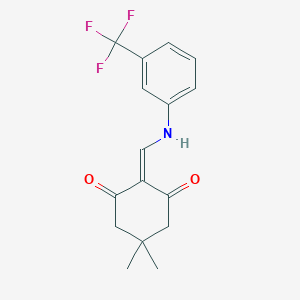
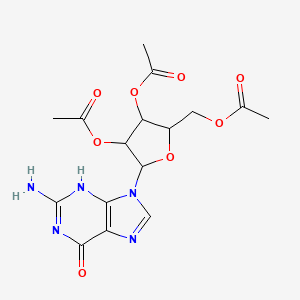
![(5Z)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7773467.png)
![4-(2,3-Dihydro-imidazo[2,1-b]thiazol-6-yl)-phenol](/img/structure/B7773473.png)